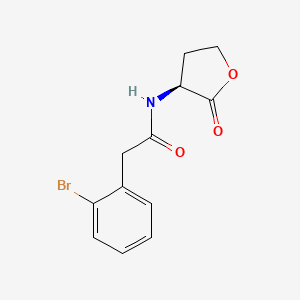
2,6-bis(6-phenylpyridin-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(6-phenylpyridin-2-yl)pyridine is a complex organic compound that belongs to the family of pyridine derivatives. This compound is characterized by its unique structure, which includes two phenylpyridine groups attached to a central pyridine ring. The presence of these phenyl groups enhances the compound’s stability and reactivity, making it a valuable subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(6-phenylpyridin-2-yl)pyridine typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dibromopyridine with phenylboronic acid in the presence of a palladium catalyst. This process, known as Suzuki coupling, results in the formation of the desired compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(6-phenylpyridin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and nitration are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of partially or fully reduced pyridine derivatives.
Substitution: Formation of halogenated or nitrated pyridine derivatives.
Aplicaciones Científicas De Investigación
2,6-Bis(6-phenylpyridin-2-yl)pyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,6-bis(6-phenylpyridin-2-yl)pyridine largely depends on its role as a ligand in metal complexes. The compound coordinates with metal ions through its nitrogen atoms, forming stable complexes. These complexes can exhibit various properties, such as catalytic activity, fluorescence, and redox behavior. The molecular targets and pathways involved include coordination with transition metals like iron, copper, and platinum .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Bis(imidazo[1,2-a]pyridin-2-yl)pyridine
- 2,6-Bis(N-methylbenzimidazol-2-yl)pyridine
- 2,6-Bis(4-phenyl-2-oxazolinyl)pyridine
Uniqueness
2,6-Bis(6-phenylpyridin-2-yl)pyridine is unique due to its phenyl groups, which enhance its stability and reactivity. This makes it particularly valuable in forming stable metal complexes with distinct properties. Compared to similar compounds, it offers a balance of electronic and steric effects that can be fine-tuned for specific applications.
Propiedades
Fórmula molecular |
C27H19N3 |
|---|---|
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
2,6-bis(6-phenylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C27H19N3/c1-3-10-20(11-4-1)22-14-7-16-24(28-22)26-18-9-19-27(30-26)25-17-8-15-23(29-25)21-12-5-2-6-13-21/h1-19H |
Clave InChI |
USFZOZZHZXUYGC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=CC=C2)C3=NC(=CC=C3)C4=CC=CC(=N4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 5,6-difluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B12824642.png)
![8-Cyclopentyl-5,6-dimethyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12824643.png)
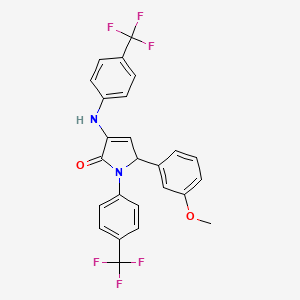
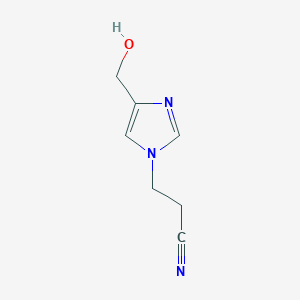
![1-([1,2,4]Triazolo[4,3-a]pyridin-6-yl)ethan-1-one](/img/structure/B12824651.png)
![1-(Pyridin-4-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B12824655.png)
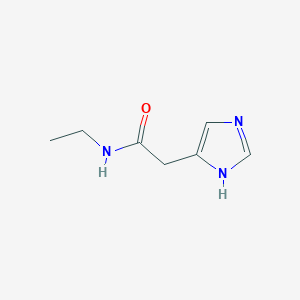
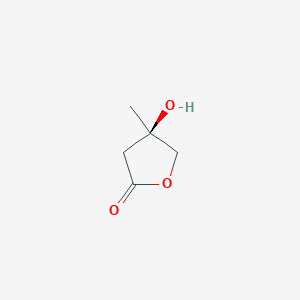
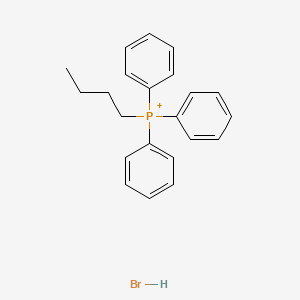

![[4-fluoro-3-(1H-imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B12824711.png)

